

Spectroscopic Analysis of 1,3-Benzenedimethanol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Benzenedimethanol

Cat. No.: B147609

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Benzenedimethanol**, a key building block in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **1,3-Benzenedimethanol**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1,3-Benzenedimethanol** reveals the distinct proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
Ar-H (4 protons)	7.20-7.40	Multiplet	4H	-
-CH ₂ - (4 protons)	4.65	Singlet	4H	-
-OH (2 protons)	1.95	Singlet	2H	-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.^[1] The chemical shifts (δ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) (ppm)
Quaternary Aromatic C	141.2
Aromatic CH	128.6
Aromatic CH	126.5
Aromatic CH	125.4
-CH ₂ -	64.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of **1,3-Benzenedimethanol** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300-3400	Strong, Broad	O-H stretch (hydroxyl group)
3000-3100	Medium	C-H stretch (aromatic)
2850-2950	Medium	C-H stretch (aliphatic)
1600, 1480	Medium	C=C stretch (aromatic ring)
1010-1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **1,3-Benzenedimethanol** shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Fragment Ion Assignment
138	50	[M] ⁺ (Molecular Ion)
120	30	[M - H ₂ O] ⁺
107	100	[M - CH ₂ OH] ⁺
91	45	[C ₇ H ₇] ⁺ (Tropylium ion)
79	80	[C ₆ H ₇] ⁺
77	60	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **1,3-Benzenedimethanol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[\[2\]](#)
- Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the TMS signal (0 ppm).
- Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

- Use the same sample prepared for ¹H NMR.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[\[3\]](#)
- Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1,3-Benzenedimethanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

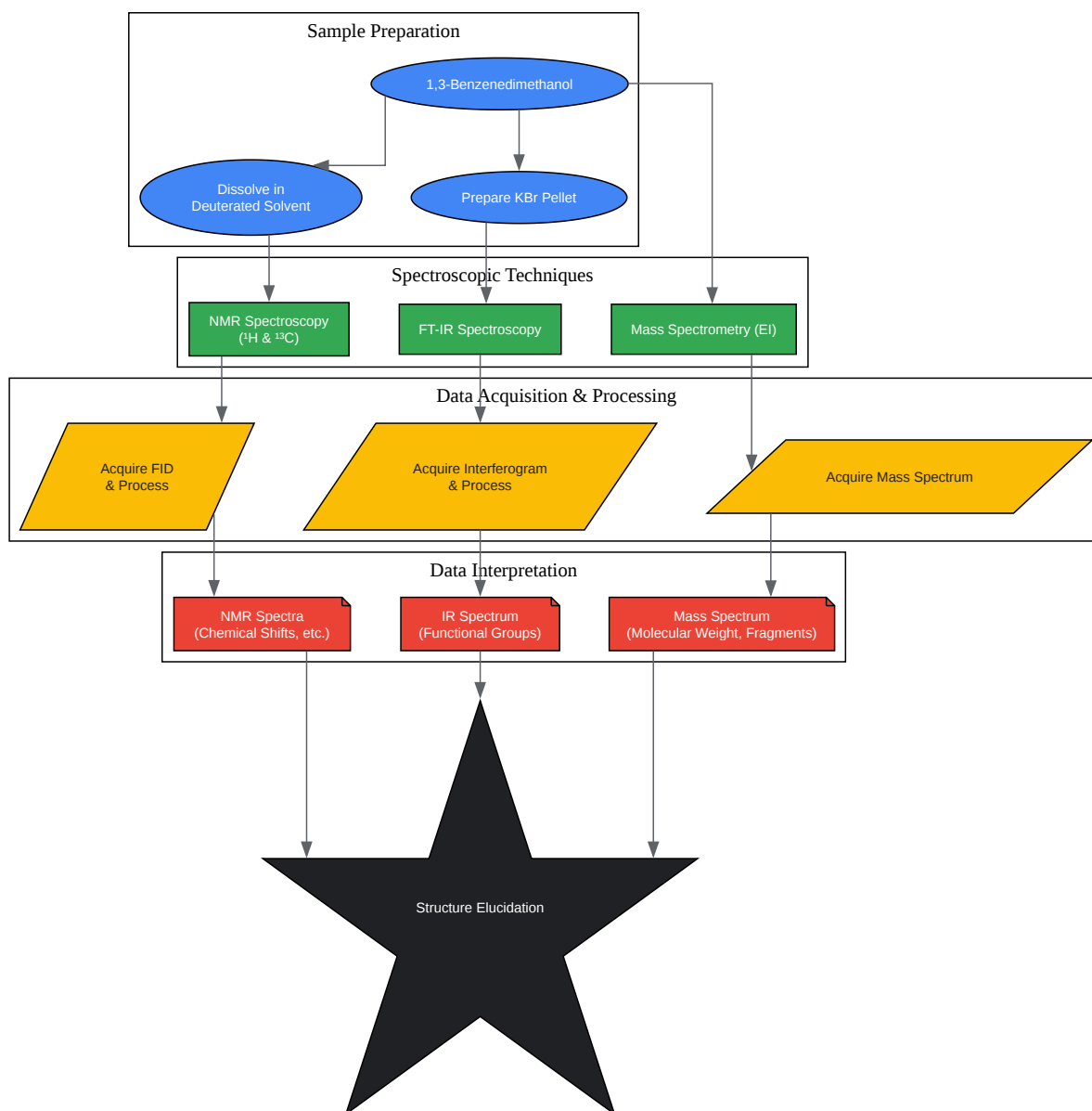
- Introduce a small amount of **1,3-Benzenedimethanol** into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).^[4]
- If using a direct insertion probe, the sample is heated to vaporize it into the ion source.

Ionization and Analysis:

- In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[5]
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,3-Benzenedimethanol**.



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Caption: Workflow for the spectroscopic analysis of **1,3-Benzenedimethanol**.

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